molecular formula C5H8N2O B13288378 1,2-Diazaspiro[2.4]hept-1-en-4-ol

1,2-Diazaspiro[2.4]hept-1-en-4-ol

Cat. No.: B13288378
M. Wt: 112.13 g/mol
InChI Key: GRAFXUITHXLFDJ-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.4]hept-1-en-4-ol (CAS: 3622-91-1) is a spirocyclic compound characterized by a bicyclic structure containing two nitrogen atoms within a fused ring system. Its molecular formula is C₅H₁₀N₂O, with a molecular weight of 114.15 g/mol . The spiro junction at the 2.4 position indicates a smaller ring system (4-membered and 2-membered fused rings), which introduces structural strain and influences its chemical reactivity.

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

1,2-diazaspiro[2.4]hept-1-en-4-ol

InChI

InChI=1S/C5H8N2O/c8-4-2-1-3-5(4)6-7-5/h4,8H,1-3H2

InChI Key

GRAFXUITHXLFDJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)N=N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[2.4]hept-1-en-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diaza compound with an enol precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the synthesis process depends on the availability of precursors and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[2.4]hept-1-en-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the enol group may yield ketones, while reduction of the diaza ring can produce amines. Substitution reactions can introduce various functional groups into the molecule, leading to a diverse range of derivatives .

Scientific Research Applications

1,2-Diazaspiro[2.4]hept-1-en-4-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.4]hept-1-en-4-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s diaza ring and enol group can participate in hydrogen bonding, coordination with metal ions, and other interactions that modulate biological activity. These interactions can affect various molecular pathways, leading to specific biological effects .

Comparison with Similar Compounds

1,2-Diazaspiro[2.5]oct-1-en-6-one

1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid

1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride

These compounds share the spirocyclic diazaspiro backbone but differ in ring size, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ring Size (Spiro) Functional Group Molecular Weight (g/mol)
1,2-Diazaspiro[2.4]hept-1-en-4-ol C₅H₁₀N₂O [2.4] -OH (alcohol) 114.15
1,2-Diazaspiro[2.5]oct-1-en-6-one C₆H₁₀N₂O [2.5] -C=O (ketone) ~126.16 (estimated)
1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid C₆H₈N₂O₂ [2.4] -COOH (carboxylic acid) ~128.14 (estimated)
1,2-Diazaspiro[2.3]hex-1-en-5-amine hydrochloride C₅H₁₀N₃Cl [2.3] -NH₂·HCl (amine hydrochloride) ~155.61 (estimated)

Data compiled from CAS registry entries and structural analysis

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound likely improves aqueous solubility compared to the ketone and carboxylic acid derivatives, which may exhibit pH-dependent solubility. The amine hydrochloride analog benefits from ionic character, enhancing solubility in polar solvents .
  • Acidity/Basicity : The carboxylic acid derivative (pKa ~4-5) is more acidic than the alcohol (pKa ~10-12), while the amine hydrochloride is strongly basic due to the protonated amine group.

Biological Activity

1,2-Diazaspiro[2.4]hept-1-en-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that may contribute to its biological activity. The compound's molecular formula is C8_8H10_10N2_2O, and it possesses two nitrogen atoms within its spirocyclic framework, which is essential for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Properties : Some derivatives of diazaspiro compounds have shown promise in cancer cell line studies by inducing apoptosis in malignant cells.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and suggesting potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound and its derivatives:

  • Study on Antimicrobial Activity : A recent study tested various concentrations of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at higher concentrations (≥100 µg/mL), suggesting dose-dependent activity .
  • Evaluation of Anticancer Properties : Another investigation focused on the effects of this compound on human cancer cell lines. The compound demonstrated cytotoxic effects at concentrations ranging from 10 to 50 µM, with increased apoptosis markers observed through flow cytometry analysis .
  • Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes revealed that it could inhibit phospholipase A2 activity, which is crucial in inflammatory responses .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that the compound may interact with cellular receptors or enzymes through hydrogen bonding and hydrophobic interactions due to its unique spirocyclic structure.

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